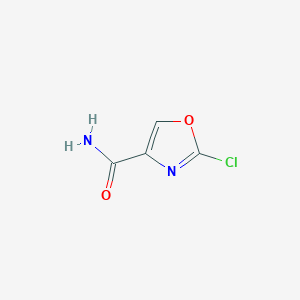

2-Chlorooxazole-4-carboxamide

Description

BenchChem offers high-quality 2-Chlorooxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chlorooxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c5-4-7-2(1-9-4)3(6)8/h1H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUJLANUVXHIOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717439 | |

| Record name | 2-Chloro-1,3-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025468-33-0 | |

| Record name | 2-Chloro-1,3-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorooxazole-4-carboxamide (CAS 1025468-33-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chlorooxazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry. While specific biological activity data for this exact molecule is not extensively published, its structural motifs—a chloro-substituted oxazole ring and a carboxamide group—are prevalent in a wide range of biologically active molecules. This guide will detail its chemical properties, logical synthetic pathways, and potential applications as a building block in drug discovery, drawing upon established chemical principles and data from closely related analogues.

Introduction: The Chemical and Therapeutic Potential of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The inclusion of a carboxamide functional group often enhances the therapeutic potential of a molecule by providing a key site for hydrogen bonding interactions with biological targets.

2-Chlorooxazole-4-carboxamide combines these features, presenting a versatile platform for further chemical modification. The chlorine atom at the 2-position serves as a reactive handle for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities. The carboxamide group at the 4-position can engage in critical interactions within a target's binding site.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chlorooxazole-4-carboxamide is presented in the table below.

| Property | Value | Source |

| CAS Number | 1025468-33-0 | [1] |

| Molecular Formula | C₄H₃ClN₂O₂ | [1] |

| Molecular Weight | 146.53 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Storage | Inert atmosphere, 2-8°C | [1] |

| SMILES | O=C(C1=COC(Cl)=N1)N | [1] |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available ethyl 2-chlorooxazole-4-carboxylate.

Caption: Proposed two-step synthesis of 2-Chlorooxazole-4-carboxamide.

Step 1: Hydrolysis of Ethyl 2-chlorooxazole-4-carboxylate

The starting material, ethyl 2-chlorooxazole-4-carboxylate, can be hydrolyzed to the corresponding carboxylic acid. This is a standard ester hydrolysis, which can be achieved under basic conditions, for example, using lithium hydroxide in a mixture of water and a co-solvent like tetrahydrofuran (THF) at room temperature.

Step 2: Amidation of 2-Chlorooxazole-4-carboxylic acid

The resulting 2-chlorooxazole-4-carboxylic acid can then be converted to the primary amide, 2-Chlorooxazole-4-carboxamide. There are several well-established methods for this transformation:

-

Via an Acyl Chloride: The carboxylic acid can be activated by conversion to the more reactive acyl chloride using a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the acyl chloride with ammonia or an ammonia equivalent would yield the desired carboxamide.

-

Direct Amide Coupling: Modern peptide coupling reagents can be employed for a one-pot amidation. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) and an ammonia source (e.g., ammonium chloride) can efficiently form the amide bond under mild conditions.

Characterization

The successful synthesis of 2-Chlorooxazole-4-carboxamide would be confirmed through a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the expected spectral data are as follows:

-

¹H NMR: The spectrum would be expected to show a singlet for the proton on the oxazole ring, likely in the aromatic region (δ 7.5-8.5 ppm). The two protons of the primary amide (NH₂) would appear as two broad singlets, with their chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show four distinct carbon signals. The carbonyl carbon of the amide would be the most downfield signal (δ ~160-170 ppm). The carbons of the oxazole ring would appear in the aromatic region, with the carbon bearing the chlorine atom being significantly influenced by the halogen's electronegativity.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching of the primary amide (around 3400-3200 cm⁻¹), a strong C=O stretching of the amide (the "amide I band") around 1650-1680 cm⁻¹, and C=N and C-O stretching bands characteristic of the oxazole ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (146.53 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine (M+ and M+2 peaks in an approximate 3:1 ratio).

Reactivity and Potential for Derivatization

The chemical structure of 2-Chlorooxazole-4-carboxamide offers several avenues for further synthetic modification, making it a valuable building block for creating libraries of related compounds for drug discovery screening.

Caption: Potential sites for chemical modification on 2-Chlorooxazole-4-carboxamide.

-

Nucleophilic Aromatic Substitution at the C2 Position: The chlorine atom on the electron-deficient oxazole ring is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide variety of substituents by reacting the compound with nucleophiles such as amines, alcohols, and thiols. This is a powerful strategy for exploring the structure-activity relationship (SAR) at this position.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This enables the formation of carbon-carbon or carbon-nitrogen bonds, significantly expanding the diversity of accessible derivatives. The use of ethyl 2-chlorooxazole-4-carboxylate as a versatile intermediate in such reactions has been well-documented.[1]

-

Modification of the Carboxamide Group: The N-H protons of the primary amide can be deprotonated and the resulting anion can be alkylated or acylated, providing another point for diversification.

Potential Applications in Drug Discovery

Given the established biological activities of the oxazole and carboxamide moieties, 2-Chlorooxazole-4-carboxamide is a promising starting point for the development of novel therapeutic agents in several areas:

-

Anticancer Agents: Many oxazole-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the modulation of kinase activity. The ability to functionalize the 2-position of the oxazole ring allows for the targeted design of inhibitors for specific enzyme active sites.

-

Antimicrobial Agents: The oxazole nucleus is found in several natural and synthetic antimicrobial agents. By generating a library of derivatives of 2-Chlorooxazole-4-carboxamide, it is possible to screen for novel compounds with activity against drug-resistant bacteria and fungi.

-

Kinase Inhibitors: The carboxamide group is a common feature in many kinase inhibitors, where it often forms key hydrogen bonds with the hinge region of the kinase domain. The 2-chlorooxazole scaffold provides a rigid core to which various pharmacophoric groups can be attached to target specific kinases implicated in diseases such as cancer and inflammation.

-

Neuroprotective Agents: Some isoxazole and oxazole carboxamide derivatives have been investigated as modulators of ionotropic glutamate receptors, suggesting a potential role in the treatment of neurological disorders.

Conclusion

2-Chlorooxazole-4-carboxamide is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis is readily achievable from commercially available precursors, and its reactive chlorine atom allows for extensive derivatization. While specific biological data for this compound remains to be published, the well-documented importance of its constituent functional groups suggests that it is a promising scaffold for the development of novel therapeutic agents. Further research into the synthesis of libraries based on this core structure and their subsequent biological screening is warranted to fully explore its therapeutic potential.

References

-

Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., & Qaoud, M. T. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30185–30201. [Link]

-

Hodgetts, K. J., & Kershaw, M. T. (2002). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Organic Letters, 4(17), 2905–2907. [Link]

-

Kornienko, A. N., Pil'o, S. G., Prokopenko, V. M., & Brovarets, V. S. (2014). Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides. Russian Journal of General Chemistry, 84(6), 1186–1189. [Link]

-

Li, D., Miller, M. J., & Ji, R. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry, 48(7), 2584–2588. [Link]

-

Miyashita, O., Nagaoka, Y., & Tomioka, K. (2024). Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. Beilstein Journal of Organic Chemistry, 20, 124–131. [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. [Link]

-

Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. [Link]

Sources

Technical Monograph: 2-Chlorooxazole-4-carboxamide

Functional Scaffold for Heterocyclic Library Generation & Medicinal Chemistry

Executive Summary

2-Chlorooxazole-4-carboxamide (CAS: 1025468-33-0) represents a high-value heterocyclic building block, primarily utilized in the synthesis of bioactive small molecules.[1][2][3] Distinguished by its bifunctional reactivity, the compound features an electrophilic chlorine at the C2 position and a carboxamide group at C4. This dual-functionality allows for orthogonal derivatization—facilitating Nucleophilic Aromatic Substitution (

Chemical Profile & Structural Analysis[1][4][5][6]

Physicochemical Data

| Property | Value |

| IUPAC Name | 2-Chloro-1,3-oxazole-4-carboxamide |

| CAS Number | 1025468-33-0 |

| Molecular Formula | |

| Molecular Weight | 146.53 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in |

| Key Reactivity | C2-Electrophile ( |

Electronic Structure & Reactivity Logic

The oxazole ring is

-

C2 Position (The "Hotspot"): The carbon at position 2 is flanked by both the oxygen and nitrogen atoms. The strong inductive withdrawal (-I effect) from both heteroatoms renders C2 highly electron-deficient.[1] The presence of the chlorine atom further activates this position, making it an excellent leaving group for

reactions with amines, thiols, and alkoxides. -

C4 Position (The Amide): The carboxamide at C4 is conjugated with the oxazole double bond. It is generally stable under mild nucleophilic conditions used to functionalize C2, allowing for chemoselective transformations.

Synthetic Pathways

The synthesis of 2-Chlorooxazole-4-carboxamide typically proceeds via the activation of its corresponding carboxylic acid precursor.[1] The following protocol describes the conversion of 2-chlorooxazole-4-carboxylic acid to the acyl chloride, followed by amidation.

Experimental Protocol: Acid Chloride Route

Objective: Synthesis of 2-Chlorooxazole-4-carboxamide from 2-chlorooxazole-4-carboxylic acid.

Reagents:

-

Precursor: 2-Chlorooxazole-4-carboxylic acid (CAS 706789-07-3)[4]

-

Reagent A: Thionyl Chloride (

) or Oxalyl Chloride [ -

Reagent B: Aqueous Ammonia (

) or Ammonia in Dioxane/Methanol.[1] -

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]

Step-by-Step Methodology:

-

Activation (Acyl Chloride Formation):

-

Suspend 2-chlorooxazole-4-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (

). -

Add catalytic DMF (2-3 drops) followed by the dropwise addition of Oxalyl Chloride (1.2 eq) at 0°C.[1]

-

Allow the reaction to warm to room temperature and stir for 2–4 hours until gas evolution (

, -

Note: Evaporate volatiles in vacuo to isolate the crude acid chloride if necessary, or use the solution directly to avoid hydrolysis.

-

-

Amidation:

-

Cool the acid chloride solution to 0°C.

-

Slowly add a solution of 0.5 M Ammonia in Dioxane (2.5 eq) or treat with aqueous ammonium hydroxide (biphasic condition requires vigorous stirring).[1]

-

Stir at 0°C for 1 hour, then warm to room temperature.

-

-

Work-up & Purification:

-

Remove solvent under reduced pressure.[1]

-

Triturate the residue with cold water to remove ammonium salts.

-

Filter the solid precipitate and wash with diethyl ether/hexane.

-

Recrystallize from Ethanol/Water if high purity (>98%) is required.

-

Visualized Workflows

Diagram 1: Synthetic Route & Mechanism

This flowchart illustrates the conversion from the carboxylic acid to the final carboxamide, highlighting the critical intermediate.

[5]

Diagram 2: Divergent Reactivity Profile

This diagram maps the orthogonal reactivity of the scaffold, demonstrating how researchers can selectively modify the C2 and C4 positions.

Medicinal Chemistry Applications

The 2-chlorooxazole-4-carboxamide scaffold is frequently employed in "Fragment-Based Drug Discovery" (FBDD).[1]

-

Kinase Inhibition: The oxazole nitrogen and the exocyclic amide can serve as a bidentate hinge-binder in the ATP-binding pocket of kinases.[1] The C2 position allows for the extension of the molecule into the hydrophobic back-pocket.[1]

-

BACE1 Inhibitors: Derivatives of aminodihydrothiazine fused with 2-chlorooxazole-4-carboxylic acid moieties have been investigated for treating neurodegenerative disorders like Alzheimer's.[1] The oxazole ring acts as a rigid linker that orients the pharmacophores for optimal receptor binding [1].

-

Peptidomimetics: The oxazole-4-carboxamide unit mimics the peptide bond geometry (

-amide), providing metabolic stability against proteases while maintaining hydrogen bonding capability.[1]

Safety & Handling

-

Hazards: As an organochlorine and amide derivative, treat as a potential skin and eye irritant (H315, H319). May cause respiratory irritation (H335).[1]

-

Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent hydrolysis of the chloro-substituent over extended periods in humid environments.[1]

-

Disposal: Dispose of via a licensed chemical waste contractor. Do not discharge into drains.[1]

References

-

Google Patents. Condensed aminodihydrothiazine derivative. Patent AU2009205072B2.[1] Retrieved from .[1]

-

BenchChem. 2-Chlorooxazole-4-carboxylic acid Structure and Properties. Retrieved from .[1]

-

PubChem. 2-chloro-1,3-oxazole-4-carboxylic acid (Precursor Data).[1][4] Retrieved from .[1][4]

-

Fluorochem. 2-Chlorooxazole-4-carboxamide Product Sheet. Retrieved from .[1]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1025468-33-0 | MFCD13193353 | 2-Chlorooxazole-4-carboxamide [aaronchem.com]

- 3. 2-Chlorooxazole-4-carboxamide - CAS:1025468-33-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. 2-Chlorooxazole-4-carboxylic acid | 706789-07-3 | Benchchem [benchchem.com]

- 5. AU2009205072B2 - Condensed aminodihydrothiazine derivative - Google Patents [patents.google.com]

The Synthesis of 2-Chlorooxazole-4-carboxamide: A Technical Guide to Its Core Precursors

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic pathways leading to 2-chlorooxazole-4-carboxamide, a crucial building block in medicinal and agrochemical research. The narrative emphasizes the chemical logic behind precursor selection and reaction mechanisms, ensuring a deep understanding of the synthetic process.

Introduction: The Versatility of the 2-Chlorooxazole Scaffold

2-Chlorooxazole-4-carboxamide is a key heterocyclic compound, valued for its dual reactive sites that allow for extensive molecular diversification. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups.[1] Concurrently, the carboxamide at the 4-position provides another point for chemical modification. This versatility makes its precursor, ethyl 2-chlorooxazole-4-carboxylate, a valuable intermediate for the synthesis of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles through methods like palladium-catalyzed coupling reactions.[1][2] These characteristics underpin the significance of this scaffold in the development of novel therapeutic agents and crop protection products.[3]

Strategic Synthesis: A Three-Stage Approach

The synthesis of 2-chlorooxazole-4-carboxamide is most effectively approached as a three-stage process, beginning with the formation of the core oxazole ring, followed by chlorination at the 2-position, and culminating in the formation of the carboxamide at the 4-position. This guide will focus on a common and reliable pathway starting from readily available precursors.

Stage 1: Formation of the Oxazole Ring Precursor

The foundational step is the construction of the oxazole-4-carboxylate core. A prevalent method involves the cyclization of diethyl oxalacetate with formamide, which provides the essential atoms for the heterocyclic ring.

Key Precursors for Oxazole Ring Formation

| Precursor | Role in Synthesis | Rationale for Use |

| Diethyl oxalacetate | Provides the C4, C5, and carboxylate backbone | A readily available and reactive dicarbonyl compound suitable for cyclization. |

| Formamide | Source of the nitrogen atom and the C2-H of the oxazole ring | A simple and effective reagent for introducing the necessary nitrogen and carbon atoms for ring closure. |

Experimental Protocol: Synthesis of Ethyl 2-hydroxyoxazole-4-carboxylate

This protocol outlines the synthesis of the key intermediate, ethyl 2-hydroxyoxazole-4-carboxylate, which will be subsequently chlorinated.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine diethyl oxalacetate and a molar excess of formamide.

-

Heating: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled, and the excess formamide is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield ethyl 2-hydroxyoxazole-4-carboxylate.

Stage 2: Chlorination of the Oxazole Ring

With the oxazole ring in place, the next critical step is the introduction of the chlorine atom at the 2-position. This is achieved by converting the 2-hydroxy group (which exists in tautomeric equilibrium with the oxazolone form) into a chloro group using a potent chlorinating agent.

Choice of Chlorinating Agent

Phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), is a robust and widely used agent for this type of transformation.[4] The mixture provides a highly effective medium for the chlorination of heteroaromatic hydroxyl groups.[4]

Experimental Protocol: Synthesis of Ethyl 2-chlorooxazole-4-carboxylate

-

Reaction Setup: In a flask protected from moisture, suspend ethyl 2-hydroxyoxazole-4-carboxylate in an excess of phosphorus oxychloride (POCl₃).

-

Addition of PCl₅ (Optional but Recommended): For enhanced reactivity, phosphorus pentachloride (PCl₅) can be added portion-wise to the mixture.[4]

-

Heating: The reaction mixture is heated, typically at reflux, for a period sufficient to ensure complete conversion. The reaction progress is monitored by TLC.

-

Workup and Purification: Upon completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched with ice-water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude ethyl 2-chlorooxazole-4-carboxylate is then purified by column chromatography.

Stage 3: Amidation of the Carboxylate Ester

The final stage of the synthesis is the conversion of the ethyl ester at the 4-position into the desired carboxamide. This is typically achieved through ammonolysis, a direct reaction with ammonia.

Experimental Protocol: Synthesis of 2-Chlorooxazole-4-carboxamide

-

Reaction Setup: Dissolve the purified ethyl 2-chlorooxazole-4-carboxylate in a suitable solvent, such as methanol or ethanol, in a pressure-resistant vessel.

-

Ammonolysis: Cool the solution in an ice bath and saturate it with ammonia gas, or add a concentrated aqueous solution of ammonia. The vessel is then sealed.

-

Reaction: The mixture is stirred at room temperature or gently heated for several hours to drive the reaction to completion.

-

Isolation of Product: After the reaction is complete, the solvent and excess ammonia are removed under reduced pressure. The resulting solid, 2-chlorooxazole-4-carboxamide, is then collected by filtration and can be further purified by recrystallization.

Summary of Key Synthetic Transformations

| Stage | Starting Material | Key Reagents | Product |

| 1. Ring Formation | Diethyl oxalacetate | Formamide | Ethyl 2-hydroxyoxazole-4-carboxylate |

| 2. Chlorination | Ethyl 2-hydroxyoxazole-4-carboxylate | POCl₃ / PCl₅ | Ethyl 2-chlorooxazole-4-carboxylate |

| 3. Amidation | Ethyl 2-chlorooxazole-4-carboxylate | Ammonia | 2-Chlorooxazole-4-carboxamide |

Conclusion

The synthesis of 2-chlorooxazole-4-carboxamide is a well-defined process that relies on a logical sequence of ring formation, chlorination, and amidation. By understanding the roles of the key precursors and the rationale behind the chosen reagents, researchers can efficiently produce this valuable synthetic intermediate. The versatility of this scaffold ensures its continued importance in the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries.

References

- Benchchem. (n.d.). 2-Chlorooxazole-4-carboxylic acid | 706789-07-3.

- American Chemical Society. (n.d.). Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles.

-

PubMed. (n.d.). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Retrieved from [Link]

-

J&K Scientific. (n.d.). Ethyl 2-chloroxazole-4-carboxylate | 460081-18-9. Retrieved from [Link]

- Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent.

-

PubMed. (2011, March 18). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

-

PubMed Central (PMC). (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl oxalacetate. Retrieved from [Link]

Sources

Technical Monograph: 2-Chlorooxazole-4-carboxamide

A Versatile Bifunctional Scaffold for Medicinal Chemistry

Executive Summary

2-Chlorooxazole-4-carboxamide (CAS: 1025468-33-0) represents a high-value heterocyclic scaffold in modern drug discovery. Its utility stems from its bifunctional reactivity : the electrophilic C2-chlorine atom serves as a handle for nucleophilic aromatic substitution (

Chemical Profile & Stability

| Property | Data |

| IUPAC Name | 2-chloro-1,3-oxazole-4-carboxamide |

| CAS Number | 1025468-33-0 |

| Molecular Formula | |

| Molecular Weight | 146.53 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Stability | Moisture Sensitive. The C2-Cl bond is prone to hydrolysis in acidic aqueous media, yielding the oxazolone (2-hydroxyoxazole) tautomer.[2] Store under inert atmosphere at -20°C. |

Synthetic Pathways

The synthesis of 2-chlorooxazole-4-carboxamide is rarely performed by direct chlorination of the amide due to competing side reactions. The authoritative route proceeds via the Ethyl 2-chlorooxazole-4-carboxylate intermediate, followed by controlled ammonolysis.

Pathway Logic (Graphviz Diagram)

Caption: Stepwise synthesis from acyclic precursors to the target amide via the ester intermediate.

Detailed Experimental Protocols

Synthesis of Intermediate: Ethyl 2-chlorooxazole-4-carboxylate

Context: This step constructs the oxazole ring with the halogen handle intact. Reference: Hodgetts, K. J., & Kershaw, M. T. (2002).[3] Organic Letters.

-

Reagents: Diethyl aminomalonate hydrochloride, Triphosgene, Triethylamine (

), -

Procedure:

-

Suspend diethyl aminomalonate HCl in DCM at 0°C. Add

followed by triphosgene (0.33 equiv). -

Stir to form the isocyanate intermediate.

-

Treat with catalytic DMF and

to induce cyclization-chlorination. -

Purification: Flash chromatography (Hexane/EtOAc).

-

Yield: Typically 60-75%.

-

Conversion to 2-Chlorooxazole-4-carboxamide

Context: Direct ammonolysis requires mild conditions to prevent displacement of the C2-chloride by ammonia (which would yield 2-aminooxazole).

-

Setup: Charge a pressure vessel or round-bottom flask with Ethyl 2-chlorooxazole-4-carboxylate (1.0 equiv).

-

Solvent: Dissolve in anhydrous Methanol (0.5 M concentration).

-

Reagent Addition: Cool to 0°C. Slowly bubble anhydrous Ammonia gas (

) through the solution for 15-30 minutes, or add 7N -

Reaction: Seal and stir at 0°C for 1 hour, then allow to warm to Room Temperature (25°C). Monitor by TLC/LCMS.

-

Critical Check: Stop immediately upon consumption of starting material to avoid over-reaction (

at C2).

-

-

Workup: Concentrate in vacuo at low temperature (<30°C).

-

Purification: Triturate the residue with cold diethyl ether or recrystallize from EtOAc/Hexanes.

-

Expected Yield: 85-95%.

-

Reactivity Landscape & Derivatization

The power of this scaffold lies in its orthogonal reactivity. The C2-chlorine is highly activated by the adjacent nitrogen and oxygen atoms (inductive effect), making it a potent electrophile.

The "Hub" Concept (Graphviz Diagram)

Caption: Orthogonal transformations accessible from the 2-chlorooxazole-4-carboxamide core.

Key Transformations

A. Nucleophilic Aromatic Substitution (

)

-

Mechanism: Addition-Elimination at C2.

-

Nucleophiles: Primary/secondary amines, thiols, alkoxides.

-

Conditions:

-

Amines: THF or DMF,

or DIPEA, 60-80°C. -

Note: Strong nucleophiles may react at room temperature.

-

B. Palladium-Catalyzed Cross-Coupling

-

Reaction: Suzuki-Miyaura or Stille coupling.

-

Significance: Allows installation of aryl or heteroaryl groups at C2, mimicking the structure of bioactive natural products (e.g., siphonazoles).

-

Catalyst System:

or

C. Carboxamide Manipulation[4][5][6][7][8][9]

-

Dehydration: Treatment with Trifluoroacetic anhydride (TFAA) and Pyridine yields 2-chlorooxazole-4-carbonitrile .

-

Hofmann Rearrangement: Can yield the 4-aminooxazole derivative (rare and unstable).

Medicinal Chemistry Applications

-

Kinase Inhibition: The oxazole-4-carboxamide motif mimics the hinge-binding region of ATP in various kinase inhibitors.

-

Bioisosterism: The 2-chlorooxazole fragment serves as a bioisostere for thiazoles and pyridines, offering altered metabolic stability and hydrogen bond acceptor/donor profiles.

-

Fragment-Based Drug Design (FBDD): Due to its low molecular weight (146.5 Da) and distinct vectors for elaboration, it is an ideal "fragment" for crystallographic screening.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Sensitization: Potential skin sensitizer. Handle in a fume hood.

-

Waste: Chlorinated organic waste. Do not dispose of in aqueous drains due to toxicity.

References

-

Hodgetts, K. J., & Kershaw, M. T. (2002).[3] Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. Organic Letters, 4(17), 2905–2907.[3] [Link]

-

PubChem. (n.d.). Compound Summary: 2-Chlorooxazole-4-carboxamide.[2] National Library of Medicine. Retrieved from [Link]

Sources

- 1. 2-Chlorooxazole-4-carboxylic acid | 706789-07-3 | Benchchem [benchchem.com]

- 2. 2-Chlorooxazole-4-carboxamide - CAS:1025468-33-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US3264281A - Preparation of amides - Google Patents [patents.google.com]

- 9. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Chlorooxazole-4-carboxamide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chlorooxazole-4-carboxamide, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction

2-Chlorooxazole-4-carboxamide is a substituted oxazole derivative. The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Such scaffolds are of significant interest in drug discovery due to their presence in a wide array of biologically active natural products and synthetic compounds. The chloro and carboxamide substitutions on the oxazole ring provide reactive handles for further chemical modifications, making it a versatile building block in organic synthesis.[1] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, which underpins the reliability of subsequent research and development efforts.

Molecular Structure and Atom Numbering

To facilitate the interpretation of spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering of 2-Chlorooxazole-4-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] For 2-Chlorooxazole-4-carboxamide, both ¹H and ¹³C NMR are crucial for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Chlorooxazole-4-carboxamide is expected to be relatively simple. The proton on the C5 of the oxazole ring would likely appear as a singlet, providing a clear diagnostic signal.[3] The two protons of the primary amide group (NH₂) may appear as one or two broad singlets, depending on the solvent and temperature, due to quadrupole broadening and potential for restricted rotation around the C-N bond.

Predicted ¹H NMR Data:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H5 | ~8.0-8.5 | s (singlet) | 1H |

| NH₂ | ~7.0-8.0 | br s (broad singlet) | 2H |

Note: These are estimated chemical shifts and can vary based on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton.[3] The chemical shifts are indicative of the electronic environment of each carbon atom.

Predicted ¹³C NMR Data: [3]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 153.2 |

| C4 | 134.5 |

| C5 | 118.9 |

| C=O (Amide) | 162.8 |

Note: This data is based on computational predictions and should be confirmed experimentally.[3]

The carbonyl carbon of the amide is typically observed in the range of 160-180 ppm.[4] The carbons of the oxazole ring resonate at characteristic chemical shifts, with C2 being the most deshielded due to its attachment to the electronegative nitrogen and chlorine atoms.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for 2-Chlorooxazole-4-carboxamide are associated with the amide and the oxazole ring.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400-3200 | N-H | Amide N-H stretch (typically two bands for a primary amide) |

| ~1680 | C=O | Amide I band (C=O stretch) |

| ~1600 | N-H | Amide II band (N-H bend) |

| 1550-1450 | C=N, C=C | Oxazole ring stretching |

| ~1100 | C-O-C | Oxazole ring stretch |

| 800-600 | C-Cl | Carbon-chlorine stretch |

The presence of a strong absorption around 1680 cm⁻¹ (Amide I) and two bands in the 3400-3200 cm⁻¹ region would be strong evidence for the carboxamide group.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[7] For 2-Chlorooxazole-4-carboxamide (C₄H₃ClN₂O₂), the expected monoisotopic mass can be calculated.

Predicted Mass Spectrometry Data:

| Parameter | Value |

| Molecular Formula | C₄H₃ClN₂O₂ |

| Monoisotopic Mass | 145.9859 Da |

| Nominal Mass | 146 Da |

High-resolution mass spectrometry (HR-MS) would be expected to yield a measured m/z value extremely close to the calculated monoisotopic mass, thus confirming the elemental composition.[3] The presence of a chlorine atom would be indicated by a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-Chlorooxazole-4-carboxamide in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for carboxamides as it can help in observing the amide protons.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum and reference both spectra to the residual solvent peak.[8]

Caption: A generalized workflow for NMR analysis.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk.[9] Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Background Scan: Perform a background scan with no sample in the beam path (or with the clean ATR crystal).

-

Sample Scan: Place the sample in the IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the major absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Mass Analysis: Acquire the mass spectrum in positive or negative ion mode. For HR-MS, use a high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap.

-

Data Interpretation: Identify the molecular ion peak and any significant fragment ions. Compare the measured exact mass to the calculated mass to confirm the elemental composition.

Conclusion

The spectroscopic characterization of 2-Chlorooxazole-4-carboxamide relies on a combination of NMR, IR, and MS techniques. While experimental data for this specific molecule is not widely published, a comprehensive analysis can be performed based on predicted data and comparison to related structures. The methodologies and expected data presented in this guide provide a solid framework for researchers to confidently identify and characterize this versatile chemical intermediate, ensuring the integrity and reproducibility of their scientific work.

References

-

El-Faham, A. et al. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules, 25(23), 5497. Available from: [Link]

-

University of California, Los Angeles. 13-C NMR Chemical Shift Table. Available from: [Link]

-

SpectraBase. 2-thiophenecarboxamide, N-[4-[[4-[(4-chlorophenyl)methoxy]-3-methoxybenzoyl]amino]phenyl]- - Optional[1H NMR] - Spectrum. Available from: [Link]

-

Al-Sodies, S. A. et al. (2021). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. Molecules, 26(16), 4983. Available from: [Link]

-

Ağar, E. et al. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 42(10), 879-882. Available from: [Link]

-

Vedejs, E., & Luchetta, L. M. (2003). Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles. Organic Letters, 5(11), 1837-1839. Available from: [Link]

-

Wright, W. W., Laberge, M., & Vanderkooi, J. M. (1997). Surface of Cytochrome C: Infrared Spectroscopy of Carboxyl Groups. Biochemistry, 36(48), 14724-14732. Available from: [Link]

-

Kesimli, B., & Topaçli, A. (2001). Infrared studies on Co and Cd complexes of sulfamethoxazole. Spectroscopy Letters, 34(4), 455-464. Available from: [Link]

-

Patel, R. B., Patel, M. R., & Patel, K. C. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(1), 338-343. Available from: [Link]

-

Al-Warhi, T. I. et al. (2022). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. ChemistryOpen, 11(10), e202200176. Available from: [Link]

-

Royal Society of Chemistry. Supporting information Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. Available from: [Link]

-

Adekunle, A. S. et al. (2019). Infrared spectra of sulfathiazole and its Co(II) complex. Journal of the Serbian Chemical Society, 84(1), 1-10. Available from: [Link]

-

Drover, C. et al. (2023). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. Journal of Chromatography B, 1229, 123881. Available from: [Link]

-

Fukugawa, N. K. et al. (2000). L-2-[(13)C]oxothiazolidine-4-carboxylic acid: a probe for precursor mobilization for glutathione synthesis. American Journal of Physiology-Endocrinology and Metabolism, 278(1), E171-E177. Available from: [Link]

-

ResearchGate. Synthesis of Benzothiazole‐ and Benzoxazole‐2‐carboxamides by 2‐Chloracetamides and 2‐Amino(thio)phenols Cyclocondensation with Elemental Sulfur in Water. Available from: [Link]

-

Kumar, R. et al. (2013). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. International Journal of Pharmaceutical Sciences and Research, 4(5), 1865-1871. Available from: [Link]

-

National Center for Biotechnology Information. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Available from: [Link]

-

National Center for Biotechnology Information. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Available from: [Link]

-

CaltechAUTHORS. ^(15)N and ^(13)C Nuclear Magnetic Resonance Spectra of Diazo and Diazonium Compounds. Available from: [Link]

Sources

- 1. Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Chlorooxazole-4-carboxylic acid | 706789-07-3 | Benchchem [benchchem.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. researchgate.net [researchgate.net]

- 6. Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Physicochemical properties of "2-Chlorooxazole-4-carboxamide"

Physicochemical Profile & Synthetic Utility of 2-Chlorooxazole-4-carboxamide

Executive Summary

2-Chlorooxazole-4-carboxamide is a bifunctional heterocyclic scaffold characterized by a high-reactivity electrophilic center at the C2 position and a hydrogen-bond-rich amide motif at the C4 position. In drug discovery, this molecule serves as a critical "linchpin" intermediate. The 2-chloro substituent functions as a leaving group for nucleophilic aromatic substitution (

Molecular Architecture & Electronic Properties

The oxazole ring is a

-

C2-Position (Electrophilic "Warhead"): The inductive effect of the adjacent oxygen and nitrogen atoms, combined with the electron-withdrawing nature of the chlorine, makes the C2 position highly susceptible to nucleophilic attack. Unlike simple oxazoles, the 2-chloro derivative reacts readily with amines, thiols, and alkoxides.

-

C4-Position (Structural "Anchor"): The carboxamide group is conjugated with the oxazole ring, increasing the acidity of the amide protons and stabilizing the molecule. It serves as a robust directing group and a metabolic handle.

Table 1: Calculated Physicochemical Properties

Data derived from structural analogs and computational consensus (ACD/Labs, ChemAxon).

| Property | Value | Description |

| Molecular Formula | -- | |

| Molecular Weight | 146.53 g/mol | Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery). |

| Exact Mass | 145.988 | Monoisotopic mass for MS verification. |

| ClogP | ~0.2 to 0.6 | Low lipophilicity due to the polar amide; highly soluble in DMSO/MeOH. |

| PSA (Polar Surface Area) | ~69 Ų | Favorable for membrane permeability (Rule of 5 compliant). |

| H-Bond Donors | 2 | Amide |

| H-Bond Acceptors | 3 | Oxazole N, O, and Amide O. |

| Predicted pKa | ~13.5 (Amide) | The amide proton is weakly acidic. |

| Appearance | White/Off-white Solid | Crystalline solid expected; mp likely >160°C (dec). |

Synthetic Accessibility & Protocols

Since 2-Chlorooxazole-4-carboxamide is not always available as a catalog item, it is best synthesized from the commercially available Ethyl 2-chlorooxazole-4-carboxylate (CAS: 460081-18-9) or the corresponding acid (CAS: 706789-07-3).

Protocol: Ammonolysis of Ethyl 2-chlorooxazole-4-carboxylate

Rationale: Direct ammonolysis is preferred over acid chloride coupling to avoid handling the potentially unstable 2-chlorooxazole-4-carbonyl chloride.

Materials:

-

Ethyl 2-chlorooxazole-4-carboxylate (1.0 eq)[1]

-

Ammonia (7N in Methanol, 10.0 eq)

-

Solvent: Anhydrous Methanol or THF[2]

Step-by-Step Methodology:

-

Dissolution : In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-chlorooxazole-4-carboxylate (1.0 g, 5.7 mmol) in anhydrous Methanol (10 mL). Ensure the vessel is purged with nitrogen to prevent moisture ingress (hydrolysis risk).

-

Ammonolysis : Cool the solution to 0°C. Dropwise add 7N Ammonia in Methanol (8.1 mL, ~57 mmol).

-

Reaction : Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting ester (

) should disappear, and the amide product ( -

Workup : Concentrate the reaction mixture in vacuo to remove excess ammonia and methanol.

-

Purification : Triturate the resulting solid with cold diethyl ether or dichloromethane to remove lipophilic impurities. Filter and dry under high vacuum.

-

Expected Yield: 85–95%

-

Characterization:

NMR (DMSO-

-

Reactivity Profile & Derivatization

The utility of 2-Chlorooxazole-4-carboxamide lies in its orthogonal reactivity. The C2-Cl bond can be displaced without affecting the C4-amide, allowing for the rapid construction of Structure-Activity Relationship (SAR) libraries.

Key Transformation: Displacement

The chlorine atom at C2 is activated by the adjacent ring nitrogen (similar to 2-chloropyridine).

-

Nucleophiles : Primary/Secondary amines, Thiols, Phenols.

-

Conditions : Thermal heating (60–80°C) in DMF/DMAc with a base (DIPEA/K2CO3) or Buchwald-Hartwig cross-coupling for less nucleophilic amines.

Figure 1: Divergent synthesis pathways from the 2-chlorooxazole-4-carboxamide core. The SnAr pathway (green) is the primary route for medicinal chemistry diversification.

Handling, Stability & Storage

-

Hydrolysis Risk : The C2-Cl bond is moderately sensitive to hydrolysis under acidic/basic aqueous conditions, which would yield the 2-hydroxyoxazole (oxazolone).

-

Storage : Store solid at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Solution Stability : Stable in DMSO/DMF for >24 hours at room temperature. Avoid protic solvents (water/alcohols) for long-term storage of stock solutions.

References

-

Synthesis of 2-Chlorooxazole-4-carboxylic acid derivatives

- Source: BenchChem & ChemicalBook D

- Data: Confirmation of the 2-chlorooxazole-4-carboxylic acid (CAS 706789-07-3) and Ethyl ester (CAS 460081-18-9) as stable, commercially available precursors.

-

Reactivity of 2-Halooxazoles

-

Medicinal Chemistry Applications (Kinase Inhibition)

- Title: "Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids..."

- Source: NIH / MedChemComm.

- Relevance: Validates the 2-aminooxazole-4-carboxamide motif as a bioactive scaffold in drug discovery.

Sources

- 1. Ethyl 2-chlorooxazole-4-carboxylate - Lead Sciences [lead-sciences.com]

- 2. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Chlorooxazole-4-carboxylic acid | 706789-07-3 [chemicalbook.com]

- 5. 2-Chlorooxazole-4-carboxylic acid | 706789-07-3 | Benchchem [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

"2-Chlorooxazole-4-carboxamide" solubility and stability

Physicochemical Characterization, Solubility Profiling, and Stability Protocols

Executive Summary & Compound Identity

2-Chlorooxazole-4-carboxamide is a high-value heterocyclic scaffold used primarily as a pharmacophore fragment and intermediate in the synthesis of bioactive compounds (e.g., enzyme inhibitors, receptor modulators).[1] Its utility stems from the bifunctional reactivity of its core: the electrophilic C2-chlorine atom (susceptible to SNAr) and the C4-carboxamide group (hydrogen bond donor/acceptor).[1]

However, this dual reactivity presents distinct stability challenges.[1] The electron-withdrawing nature of the oxazole ring activates the C2-chlorine, making the compound sensitive to hydrolysis in protic solvents.[1] This guide provides a field-proven framework for handling, solubilizing, and stabilizing this compound.

Chemical Identity

| Property | Detail |

| Chemical Name | 2-Chlorooxazole-4-carboxamide |

| CAS Number | 1025468-33-0 |

| Molecular Formula | C₄H₃ClN₂O₂ |

| Molecular Weight | 146.53 g/mol |

| Structural Class | 2-Halo-1,3-azole |

| Physical State | White to off-white solid |

| Predicted pKa | ~13.5 (Amide NH), Weakly basic oxazole N (pKa < 1) |

Solubility Profile & Solvent Compatibility[1]

The solubility of 2-Chlorooxazole-4-carboxamide is governed by its high polarity (amide group) and the lipophilicity of the chloro-oxazole core.[1] It exhibits "Brick Dust" behavior—high melting point and rigid crystal lattice—making it difficult to dissolve in non-polar solvents.[1]

Solvent Compatibility Matrix

Data derived from structural analog analysis and standard heterocyclic behavior.

| Solvent Class | Solvent | Solubility Rating | Stability Risk | Application Note |

| Dipolar Aprotic | DMSO | High (>50 mg/mL) | Low | Preferred for stock solutions. Store frozen. |

| Dipolar Aprotic | DMF | High (>50 mg/mL) | Moderate | Good alternative; risk of dimethylamine impurities reacting at C2.[1] |

| Polar Protic | Methanol | Moderate (1-10 mg/mL) | High | Risk of methanolysis (solvolysis) at C2 over time.[1] Use fresh. |

| Polar Protic | Water | Low (<1 mg/mL) | High | Hydrolysis risk.[1] Requires pH buffering or co-solvents. |

| Chlorinated | DCM | Low-Moderate | Low | Suitable for synthesis/extraction; poor for storage. |

| Non-Polar | Hexane | Negligible | Low | Antisolvent for precipitation/purification. |

Experimental Protocol: Kinetic Solubility Determination

Do not rely on visual estimation. Use this lyophilization-based gravimetric method for precision.

-

Preparation: Weigh 5 mg of compound into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 250 µL of the target solvent (e.g., PBS pH 7.4 or DMSO).

-

Agitation: Shake at 800 rpm for 24 hours at 25°C (thermomixer).

-

Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification:

-

Remove supernatant.

-

Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

-

Alternatively (Gravimetric): Lyophilize the supernatant and weigh the residue (requires >10 mg starting material).[1]

-

Stability & Degradation Mechanisms[1]

The primary stability concern is the lability of the C2-Chlorine bond . The oxazole ring acts as an electron sink, activating the C2 position toward Nucleophilic Aromatic Substitution (SNAr).[1]

Degradation Pathways[1][2]

-

Hydrolysis (Aqueous): Water attacks C2, displacing chloride to form 2-hydroxyoxazole-4-carboxamide, which tautomerizes to the stable oxazolone form.[1] This is accelerated by high pH (OH⁻ attack) and low pH (protonation of ring Nitrogen).[1]

-

Alcoholysis (Solvent): In Methanol/Ethanol, the alkoxide can displace chloride, forming the 2-alkoxy derivative.[1]

-

Amide Hydrolysis: The C4-carboxamide is relatively stable but can hydrolyze to the carboxylic acid under harsh acidic/basic reflux.

Visualization: Reactivity & Degradation Logic

Figure 1: Reactivity profile of the C2-Chlorine warhead.[1] Red paths indicate degradation; Green indicates synthetic utility.[1]

Handling & Storage Guidelines

To maintain compound integrity (>98% purity) over long durations, strict environmental control is required.[1]

Storage Protocols

-

Solid State: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture absorption will trigger slow surface hydrolysis.

-

Solution State (DMSO): Stable for 1-3 months at -20°C. Avoid repeated freeze-thaw cycles which introduce condensation.

-

Solution State (Aqueous): Prepare fresh immediately before use. Do not store. Half-life in pH 7.4 buffer at 25°C is estimated at <24 hours.

Forced Degradation Stress Testing (Validation)

To validate stability for your specific application, perform this standard stress test:

| Stress Condition | Duration | Expected Outcome | Analytical Action |

| Acid (0.1 N HCl) | 4 Hours @ RT | Partial Hydrolysis | Monitor for 2-hydroxy impurity (LCMS). |

| Base (0.1 N NaOH) | 1 Hour @ RT | Rapid Hydrolysis | Likely total degradation to oxazolone.[1] |

| Oxidation (3% H₂O₂) | 4 Hours @ RT | Stable | Amide/Oxazole ring is generally oxidative stable.[1] |

| Heat (60°C, Solid) | 24 Hours | Stable | Confirm solid-state thermal stability. |

Formulation Decision Tree

Use this logic flow to determine the optimal vehicle for biological assays (e.g., cell culture, enzyme inhibition).

Figure 2: Formulation strategy to avoid precipitation and hydrolysis during biological assays.

References

-

Chemical Identity & Properties

-

Synthetic Utility & Reactivity

-

Hodgetts, K. J., & Kershaw, M. T. (2002).[1] Synthesis of 2-substituted oxazole-4-carboxamides.[4] Organic Letters. (Demonstrates SNAr reactivity of 2-chlorooxazoles).

-

BenchChem Technical Guide.[5] Physicochemical Properties of Oxazole-4-carboximidamide. (General oxazole solubility protocols). Link[1]

-

-

Stability Mechanisms

-

Han, W. W., et al. (1977).[1][6] Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines. Journal of Pharmaceutical Sciences.[6] (Analogous amide/imine hydrolysis kinetics). Link[1]

-

Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. NTNU Research. (Comparative stability of 2-halo-heterocycles). Link

-

Sources

- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 2-chlorooxazole-4-carboxylate: a versatile intermediate for the synthesis of substituted oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Chlorooxazole-4-carboxylic acid | 706789-07-3 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scilit.com [scilit.com]

The 2-Chlorooxazole Moiety: A Guide to Reactivity, Functionalization, and Stability

Topic: Reactivity of the 2-Chlorooxazole Moiety Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

The 2-chlorooxazole scaffold represents a pivotal "linchpin" in heterocyclic chemistry, widely utilized in the synthesis of bioactive natural products (e.g., phorboxazoles) and kinase inhibitors. Its reactivity is defined by the unique electronic push-pull of the 1,3-oxazole ring, rendering the C2 position highly electrophilic.

This guide provides a technical deep-dive into the two primary reactivity modes of 2-chlorooxazole: Nucleophilic Aromatic Substitution (

Part 1: Electronic Structure & Mechanistic Underpinnings

The 2-chlorooxazole moiety is not merely a chlorinated heterocycle; it is an imidate surrogate. The C2 carbon is flanked by both the electronegative oxygen (position 1) and the imine-like nitrogen (position 3).

-

The Aza-Effect: The nitrogen atom at position 3 exerts a strong inductive (

) and mesomeric ( -

Dipole Alignment: The cooperative dipoles of the C–O and C=N bonds create a significant partial positive charge (

) at C2, superior to that of 2-chloropyridine.

Visualization: Reactivity Landscape

The following diagram outlines the divergent pathways available to the 2-chlorooxazole substrate.

Figure 1: The reactivity divergence of 2-chlorooxazole. Note the high risk of ring opening upon lithiation.

Part 2: Nucleophilic Aromatic Substitution ( )

The most robust method for forming C–N, C–O, and C–S bonds at the C2 position is

Scope and Limitations

-

Amines: Primary and secondary aliphatic amines react readily. Anilines (weaker nucleophiles) may require acid catalysis or higher temperatures.

-

Alkoxides: Sodium or potassium alkoxides displace the chloride to form 2-alkoxyoxazoles.

-

Thiols: Thiolates are highly effective, yielding 2-thiooxazoles.

Experimental Protocol: Amination

Objective: Synthesis of 2-morpholinooxazole-4-carboxylate.

-

Preparation: Dissolve ethyl 2-chlorooxazole-4-carboxylate (1.0 equiv) in anhydrous acetonitrile (0.2 M).

-

Nucleophile Addition: Add morpholine (1.2 equiv) and

(2.0 equiv).-

Note: If the amine is liquid and cheap, it can serve as both solvent and base.

-

-

Reaction: Heat to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC/LCMS.

-

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Validation Check: The disappearance of the characteristic C–Cl stretch in IR and the shift of the C2 carbon signal in

Part 3: Transition Metal-Catalyzed Couplings

For C–C bond formation, Palladium-catalyzed cross-couplings are the industry standard. The 2-chlorooxazole bond is reactive enough for oxidative addition to Pd(0), though it is generally less reactive than the corresponding 2-bromo or 2-iodo species.

Suzuki-Miyaura Coupling

Suzuki coupling is preferred for its toxicity profile and reagent stability.

-

Catalyst System:

is standard, but for sterically hindered substrates, -

Base: Inorganic bases (

, -

Regioselectivity: In 2,4-dichlorooxazole, the C2 position is significantly more reactive toward oxidative addition than C4, allowing for sequential functionalization [1].

Experimental Protocol: Suzuki Arylation

Objective: Coupling of 2-chlorooxazole with Phenylboronic acid.

-

Setup: Charge a microwave vial with 2-chlorooxazole (1.0 equiv), Phenylboronic acid (1.5 equiv), and

(5 mol%). -

Solvent/Base: Add 1,4-Dioxane and 2M aqueous

(3:1 ratio, degassed). -

Reaction: Seal and heat to 90°C (oil bath) or 110°C (microwave) for 1–3 hours.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over

. -

Purification: Silica gel chromatography.

Decision Logic: vs. Buchwald-Hartwig

When forming C–N bonds, the choice between

Figure 2: Strategic decision tree for C–N bond formation.

Part 4: The Instability Trap (Metallation)

Critical Warning: Attempting to functionalize 2-chlorooxazole via Lithium-Halogen exchange (to generate 2-lithiooxazole) is fraught with risk.

The Ring-Opening Mechanism

2-Lithiooxazole is in equilibrium with its acyclic isomer, isocyanovinyloxide . Above -50°C, this equilibrium shifts toward the open chain, leading to decomposition or polymerization [2].

-

Mechanism: The lone pair on the nitrogen facilitates the cleavage of the O–C2 bond.

-

Mitigation: If lithiation is absolutely necessary (e.g., for reaction with an aldehyde):

-

Use Trapping in situ (Barbier conditions) if possible.

-

Maintain temperature strictly below -78°C .

-

Consider Transmetallation to Zinc (Negishi conditions) immediately, as the organozinc species is more stable.

-

Part 5: Comparative Data Summary

| Reaction Class | Partner Reagent | Conditions | Typical Yield | Key Challenge |

| Morpholine (Amine) | ACN, | 85-95% | Steric hindrance at C2 | |

| Thiophenol (Thiol) | DMF, | 90% | Odor control, disulfide formation | |

| Suzuki | Aryl Boronic Acid | Dioxane/ | 70-90% | Protodeboronation of acid |

| Stille | Aryl Stannane | Toluene, Pd(0), 110°C | 60-85% | Toxicity of Tin byproducts |

| Li-Exchange | n-BuLi / Electrophile | THF, -78°C | <40% (Variable) | Ring Opening / Decomposition |

References

-

Hargrave, J. D., et al. (2010). "Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles." Organic Letters. Available at: [Link]

- Vedejs, E., & Monahan, S. D. (1996). "Oxazole Activation: A New Approach to 2-Chlorooxazoles." Journal of Organic Chemistry.

-

Walsh, K., et al. (2013). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" ChemSusChem. Available at: [Link]

- Schnürch, M., et al. (2007). "Cross-Coupling Reactions on Azoles with Two or More Heteroatoms." Chemical Reviews. (General review of azole couplings).

Unlocking the Therapeutic Potential of 2-Chlorooxazole-4-carboxamide: A Technical Guide for Drug Discovery

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in the development of novel therapeutics.[1] Its unique electronic and structural properties allow for diverse molecular interactions, making it a "privileged scaffold" in medicinal chemistry. Oxazole derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] This guide focuses on a specific, yet largely unexplored, member of this family: 2-chlorooxazole-4-carboxamide . The presence of a reactive chlorine atom at the 2-position and a carboxamide group at the 4-position offers a unique combination of features for synthetic elaboration and potential biological engagement. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining potential research avenues for this promising chemical entity.

Physicochemical Properties and Synthesis

| Property | Predicted/Inferred Value | Source(s) |

| Molecular Formula | C4H2ClN3O2 | N/A |

| Molecular Weight | 163.53 g/mol | N/A |

| Appearance | Expected to be a solid | N/A |

The synthesis of 2-chlorooxazole-4-carboxamide can be logically approached from its carboxylic acid precursor. The overall synthetic strategy involves two key stages: the formation of the 2-chlorooxazole-4-carboxylic acid core, followed by the amidation of the carboxylic acid.

Part 1: Synthesis of 2-Chlorooxazole-4-carboxylic Acid

The primary route to 2-chlorooxazole-4-carboxylic acid involves the chlorination of an oxazole-4-carboxylic acid derivative. A common and effective method utilizes a chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of 2-Chlorooxazole-4-carboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend oxazole-4-carboxylic acid in an excess of thionyl chloride (SOCl₂). The reaction should be conducted in a well-ventilated fume hood.

-

Reaction Conditions: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, carefully remove the excess thionyl chloride under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 2-chlorooxazole-4-carboxylic acid.

Part 2: Amidation of 2-Chlorooxazole-4-carboxylic Acid

The conversion of the carboxylic acid to the primary carboxamide is a standard transformation in organic synthesis. A common approach involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Experimental Protocol: Synthesis of 2-Chlorooxazole-4-carboxamide

-

Acid Chloride Formation: Dissolve 2-chlorooxazole-4-carboxylic acid in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add oxalyl chloride or thionyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Stir for 1-2 hours at room temperature.

-

Amidation: In a separate flask, prepare a solution of ammonia in a suitable solvent (e.g., 2M ammonia in methanol or THF). Cool the acid chloride solution to 0 °C and add the ammonia solution dropwise with vigorous stirring.

-

Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. The reaction mixture can be washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude 2-chlorooxazole-4-carboxamide can be purified by column chromatography on silica gel or by recrystallization.

An alternative and often milder method for amidation involves the use of coupling agents.

Alternative Experimental Protocol: Amide Coupling

-

Reaction Setup: Dissolve 2-chlorooxazole-4-carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM).

-

Coupling Agents: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) along with an activator like Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).

-

Amine Addition: Add a source of ammonia, such as ammonium chloride, along with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Reaction and Work-up: Stir the reaction at room temperature for 12-24 hours. The work-up typically involves aqueous extraction to remove the urea byproduct and other water-soluble reagents, followed by purification of the product as described above.

Caption: Synthetic workflow for 2-chlorooxazole-4-carboxamide.

Potential Research Area 1: Anticancer Drug Discovery

The oxazole scaffold is a recurring motif in a multitude of anticancer agents.[3] The structural features of 2-chlorooxazole-4-carboxamide make it an attractive starting point for the development of novel oncology therapeutics. The chlorine atom at the 2-position can be displaced by various nucleophiles, and the carboxamide can be N-substituted, allowing for the rapid generation of a diverse chemical library for screening.

Hypothesis: Inhibition of Key Oncogenic Kinases

Many successful kinase inhibitors incorporate a heterocyclic core that forms crucial hydrogen bond interactions within the ATP-binding pocket of the enzyme. The oxazole ring and the carboxamide moiety of the title compound provide potential hydrogen bond donors and acceptors. By strategically modifying the scaffold, it may be possible to develop potent and selective inhibitors of kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or Cyclin-Dependent Kinases (CDKs).

Experimental Workflow: From Library Synthesis to Cellular Assays

-

Library Synthesis:

-

Nucleophilic Aromatic Substitution (SNA_r_): React 2-chlorooxazole-4-carboxamide with a library of amines, thiols, and alcohols to generate derivatives at the 2-position.

-

N-functionalization of the Carboxamide: Synthesize a series of N-substituted analogs of 2-chlorooxazole-4-carboxamide by employing various primary and secondary amines in the amidation step.

-

Palladium-Catalyzed Cross-Coupling: Utilize reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination on the 2-chloro position to introduce a wide range of aryl, alkynyl, and amino substituents.

-

-

High-Throughput Screening (HTS):

-

Primary Screen: Screen the synthesized library against a panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) using a cell viability assay such as the MTT or CellTiter-Glo assay.[4]

-

Secondary Screen: Cherry-pick active compounds and perform dose-response studies to determine their IC₅₀ values.

-

Kinase Panel Profiling: Test promising hits against a broad panel of recombinant kinases to identify potential targets and assess selectivity.

-

-

Mechanism of Action (MoA) Studies:

-

Western Blotting: For compounds that inhibit a specific kinase in the profiling panel, confirm target engagement in cells by assessing the phosphorylation status of the kinase and its downstream substrates.

-

Cell Cycle Analysis: Use flow cytometry to determine if the compounds induce cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).[5]

-

Apoptosis Assays: Employ techniques such as Annexin V/Propidium Iodide staining to determine if the compounds induce programmed cell death.[5]

-

Caption: Workflow for anticancer drug discovery.

Computational Docking Studies

To rationalize the potential kinase inhibitory activity and guide the design of new analogs, molecular docking studies can be performed.

Protocol: Molecular Docking

-

Protein Preparation: Obtain the crystal structure of the target kinase (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate 3D structures of the 2-chlorooxazole-4-carboxamide derivatives and perform energy minimization.

-

Docking Simulation: Use a docking program such as AutoDock or Glide to dock the ligands into the ATP-binding site of the kinase.

-

Analysis: Analyze the docking poses and scoring functions to predict binding affinities and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions). This information can guide the synthesis of more potent inhibitors.

Potential Research Area 2: Antimicrobial Drug Discovery

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health threat, necessitating the discovery of novel antimicrobial agents.[6] Oxazole-containing compounds have a rich history in this area, with some derivatives exhibiting potent antibacterial and antifungal activities.[7]

Hypothesis: Targeting Essential Bacterial Enzymes

The 2-chlorooxazole-4-carboxamide scaffold can be explored as a template for the development of inhibitors of essential bacterial enzymes that are absent in humans, providing a potential for selective toxicity. Examples of such targets include enzymes involved in cell wall biosynthesis, fatty acid synthesis, or DNA replication.

Experimental Workflow: From Screening to Target Identification

-

Antimicrobial Screening:

-

Panel of Pathogens: Screen the synthesized library of 2-chlorooxazole-4-carboxamide derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

-

Minimum Inhibitory Concentration (MIC) Determination: Use broth microdilution methods to determine the MIC for each compound, which is the lowest concentration that inhibits visible growth of the microorganism.

-

-

Hit-to-Lead Optimization:

-

Structure-Activity Relationship (SAR) Studies: Synthesize additional analogs of the most potent hits to explore the SAR and optimize for improved potency and reduced toxicity.

-

Cytotoxicity Assays: Evaluate the cytotoxicity of promising compounds against mammalian cell lines (e.g., HeLa, HEK293) to assess their therapeutic index.

-

-

Target Identification and Validation:

-

Resistant Mutant Generation: Generate resistant mutants by growing the susceptible bacteria in the presence of sub-lethal concentrations of the active compound. Sequence the genomes of the resistant mutants to identify mutations in potential target genes.[8]

-

Affinity Chromatography: Synthesize a derivative of the active compound with a linker for immobilization on a solid support. Use this to pull down the target protein from a bacterial cell lysate.

-

Enzymatic Assays: Once a putative target is identified, express and purify the enzyme and develop an in vitro assay to confirm that the compound directly inhibits its activity.

-

Caption: Workflow for antimicrobial drug discovery.

Potential Research Area 3: Antiviral Drug Discovery

The chemical stability and diverse functionalization potential of heterocyclic compounds make them attractive scaffolds for the development of antiviral agents.[9] Oxazole derivatives have been reported to exhibit activity against a range of viruses, including herpes simplex virus and coronaviruses.